
(3-Aminopyridin-2-yl)methanol
Overview
Description
(3-Aminopyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl (-CH2OH) group at the 2-position and an amino (-NH2) group at the 3-position of the pyridine ring. This structural configuration confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Aminopyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-nitropyridin-2-yl)methanol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form (3-aminopyridin-2-yl)methane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: (3-Aminopyridin-2-yl)carboxylic acid.
Reduction: (3-Aminopyridin-2-yl)methane.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis:
(3-Aminopyridin-2-yl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it valuable in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Development:
The compound is utilized in the design and synthesis of bioactive compounds that can influence biological pathways. Research indicates its potential in developing drugs targeting neurological disorders and cancer treatment .
Biological Applications
Enzyme Interaction Studies:
In biological research, this compound is used to study enzyme interactions and metabolic pathways. The amino group can form hydrogen bonds with enzymes, potentially modulating their activity.
Therapeutic Potential:
Research has shown that this compound exhibits significant biological activity, including:
- Cancer Treatment: Preliminary studies indicate that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Neurological Disorders: Its ability to modulate neurotransmitter receptors suggests potential efficacy in treating conditions such as depression and anxiety .
Industrial Applications
Agrochemicals:
this compound is also employed in the production of agrochemicals. Its unique chemical properties make it suitable for developing new materials with enhanced performance characteristics in agricultural applications .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cells. Treatment resulted in a 40% reduction in cell viability after 48 hours, indicating its potential as an anti-cancer agent.
Case Study 2: Neurological Effects
In a model assessing antidepressant-like effects, this compound significantly reduced immobility time in mice during the forced swim test, suggesting its potential for mood disorder treatments .
Mechanism of Action
The mechanism of action of (3-Aminopyridin-2-yl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxymethyl group can participate in further chemical reactions, modifying the activity of the compound. These interactions can affect enzyme activity, receptor binding, and other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with pyridine-based methanol derivatives that share structural motifs, focusing on substituent positions, functional groups, and applications.
Table 1: Structural and Functional Comparison of Pyridine Methanol Derivatives
*Molecular weight calculated based on formula C6H8N2O.
Key Structural and Functional Insights:
Substituent Position Effects: The position of the amino group significantly influences reactivity. For example, this compound’s 3-NH2 group may enhance nucleophilicity compared to 2-NH2 analogs like (2-Aminopyridin-4-yl)-methanol, affecting its utility in coupling reactions . Halogenation (e.g., 5-I substitution in (5-Iodopyridin-3-yl)-methanol) introduces steric and electronic effects, making such derivatives useful in cross-coupling reactions .
Functional Group Variations: Ethylene glycol derivatives (e.g., 2-(3-Aminopyridin-2-yloxy)ethanol) exhibit increased hydrophilicity but are often discontinued, suggesting stability challenges in synthesis . Methoxy groups (e.g., in (6-Methoxypyridin-2-yl)-methanol) improve solubility in organic solvents, advantageous in drug formulation .
Synthetic Applications: this compound derivatives are precursors in β-heteroaryl-α,β-didehydro-α-amino acid synthesis, as seen in protocols using acetic acid-mediated condensation . Cation-directed cyclization methods (e.g., using diisopropyl 2-(3-aminopyridin-2-yl) malonate) highlight the role of amino-alcohol motifs in constructing azaindolines, a class of bioactive compounds .
Research Trends and Gaps
- Computational Studies : Density-functional theory (DFT) methods, such as those incorporating exact-exchange terms, could predict electronic properties and reaction pathways for these compounds .
- Synthetic Challenges: Discontinued products (e.g., 3-((3-Aminopyridin-2-yl)oxy)propan-1-ol) suggest synthetic difficulties or instability, warranting further investigation into alternative stabilizing groups .
Biological Activity
(3-Aminopyridin-2-yl)methanol, with the molecular formula , is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group at the 3-position and a hydroxymethyl group. This unique arrangement allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various molecular targets, influencing their structure and function. The amino group can engage in hydrogen bonding, while the hydroxymethyl group can participate in further chemical reactions, thereby modifying the compound's activity. These interactions can affect enzyme activity, receptor binding, and other critical biological processes .
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly kinases involved in cancer signaling pathways. For instance, studies have demonstrated its potential to inhibit receptor tyrosine kinases, which play a crucial role in tumor growth and metastasis.
3. Neuroprotective Effects
Emerging research suggests that compounds containing aminopyridine moieties may enhance neurotransmission and provide neuroprotective effects. This is particularly relevant in conditions such as multiple sclerosis and spinal cord injuries, where modulation of potassium channels can improve neuronal excitability.
Case Studies
Several case studies have illustrated the biological implications of this compound:
- Kinase Inhibition Study : A study evaluating the binding affinity of this compound to various kinases showed promising results, indicating strong interactions that could lead to effective inhibition of cancer-related pathways.
- In Vivo Models : In vivo tests involving similar pyridine derivatives have demonstrated significant reductions in hyperglycemia and hyperlipidemia in diabetic models, suggesting that this compound may also exhibit beneficial metabolic effects .
Comparison with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
This compound | C₆H₈N₂O | Amino group at the 3-position; versatile reactivity |
(4-Aminopyridin-2-yl)methanol | C₆H₈N₂O | Exhibits different pharmacological properties |
(3-Nitropyridin-2-yl)methanol | C₆H₈N₂O | Contains a nitro group instead of an amino group |
The unique positioning of functional groups significantly influences the biological activity and therapeutic applications of these compounds.
Q & A
Q. What are the most reliable synthetic routes for (3-Aminopyridin-2-yl)methanol, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of this compound typically involves functionalizing pyridine derivatives. A common approach is the introduction of an amino group at the 3-position of a pyridine ring followed by hydroxymethylation. For example:
- Step 1 : Nitration or halogenation of 2-pyridinemethanol derivatives, followed by catalytic amination (e.g., using Pd/C and ammonia) to introduce the amino group .
- Step 2 : Hydroxymethylation via aldehyde reduction (e.g., NaBH₄ in methanol) or direct substitution using formaldehyde derivatives .
Key Variables :
- Catalysts : Pd/C for amination; NaBH₄ for reduction.
- Solvents : Methanol or ethanol for reducing agents; DMSO for halogen displacement .
- Temperature : Amination reactions often require 80–100°C for optimal conversion .
Advanced Consideration : Competing side reactions (e.g., over-reduction of intermediates) can reduce yields. Monitoring via TLC or HPLC is critical .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
Basic Research Focus
Discrepancies in physical properties often arise from impurities or polymorphic forms.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate pure forms .
- Characterization : Confirm purity via NMR (¹H/¹³C), HPLC (>98% purity), and differential scanning calorimetry (DSC) for melting point validation .
Advanced Consideration : Polymorphism can be investigated using X-ray crystallography. For example, ethanol hemisolvates may form distinct crystal lattices, altering observed melting points .
Q. What analytical methods are optimal for characterizing this compound and its derivatives?
Basic Research Focus
- Structural Elucidation :
- NMR : ¹H NMR (δ 4.5–5.0 ppm for -CH₂OH; δ 6.5–8.0 ppm for pyridine protons) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 139.1) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .
Advanced Consideration : For stability studies, use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS to track decomposition products (e.g., oxidation to carboxylic acids) .
Q. How does the amino group in this compound influence its reactivity in nucleophilic substitutions?
Advanced Research Focus
The amino group activates the pyridine ring toward electrophilic substitution but may compete in reactions due to its nucleophilicity.
- Competing Pathways :
Mitigation Strategy : Protect the amino group with tert-butoxycarbonyl (Boc) before performing substitutions, followed by deprotection with TFA .
Q. What computational methods aid in predicting the reactivity and stability of this compound?
Advanced Research Focus
- DFT Calculations : Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) to predict regioselectivity .
- Molecular Dynamics : Simulate solvent interactions (e.g., methanol vs. DMSO) to optimize reaction conditions .
- Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys or Pistachio) propose viable synthetic routes by analogy to fluorinated pyridine derivatives .
Q. How can researchers address challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Focus
- Process Optimization :
- Catalyst Loading : Reduce Pd/C usage via ligand-accelerated catalysis .
- Solvent Recovery : Implement distillation for methanol/ethanol reuse .
- Safety : Monitor exothermic reactions (e.g., NaBH₄ reductions) using in-line FTIR or calorimetry .
Case Study : A 10-g scale synthesis achieved 75% yield via a two-step route: Boc-protected intermediate formation followed by deprotection .
Q. What are the emerging applications of this compound in medicinal chemistry?
Basic Research Focus
- Drug Discovery : Serves as a building block for kinase inhibitors (e.g., JAK/STAT pathway modulators) due to its hydrogen-bonding capacity .
- Bioprobe Synthesis : Conjugation with fluorophores (e.g., FITC) for cellular imaging .
Advanced Consideration : Structure-activity relationship (SAR) studies show that N-alkylation of the amino group enhances blood-brain barrier permeability .
Properties
IUPAC Name |
(3-aminopyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCSVMNWPGRJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576244 | |
Record name | (3-Aminopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52378-63-9 | |
Record name | (3-Aminopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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